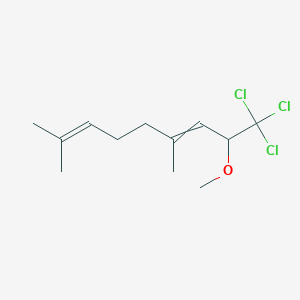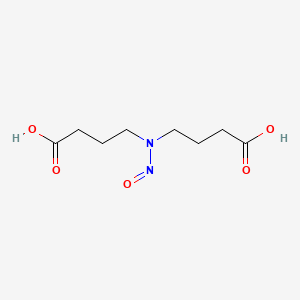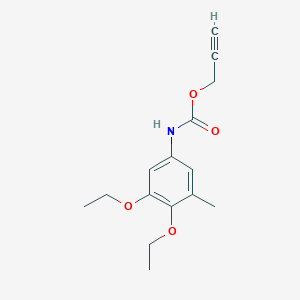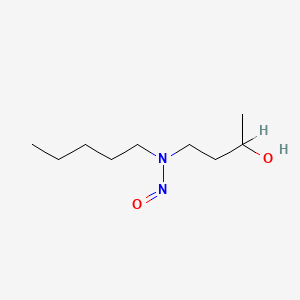
8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one is an organic compound that features a benzenesulfonyl group attached to an octenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one typically involves the reaction of benzenesulfonyl chloride with a suitable octenone precursor. One common method involves the use of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an organic solvent like 1,2-dichloroethane (DCE). The reaction is carried out at elevated temperatures, around 60°C, to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of sulfonamides.
Benzenesulfonic acid: Used in the production of detergents and dyes.
N-Butyl-Benzenesulfonamide: An organic compound with similar sulfonamide functionality.
Uniqueness
8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one is unique due to its specific structural features, which combine the reactivity of the benzenesulfonyl group with the flexibility of the octenone backbone. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
79998-91-7 |
|---|---|
Formule moléculaire |
C16H22O3S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
8-(benzenesulfonyl)-2,6-dimethyloct-6-en-4-one |
InChI |
InChI=1S/C16H22O3S/c1-13(2)11-15(17)12-14(3)9-10-20(18,19)16-7-5-4-6-8-16/h4-9,13H,10-12H2,1-3H3 |
Clé InChI |
FDPREXGAJPHFOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)CC(=CCS(=O)(=O)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


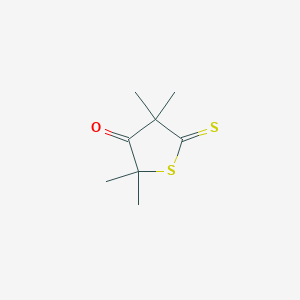
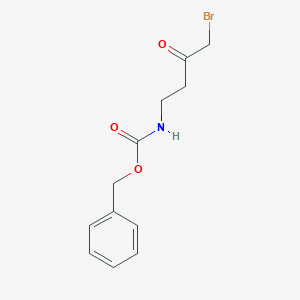
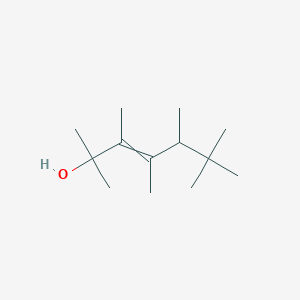

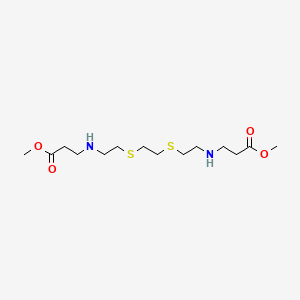
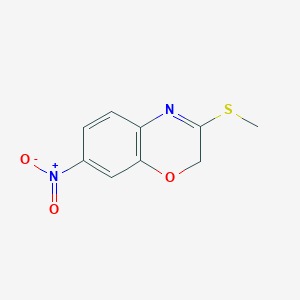
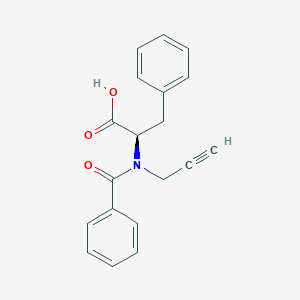

![8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14427028.png)
